Anticancer Class Potency: 3-Oxoacetamideindolyl Scaffold vs. Standard Chemotherapeutics
The 3-oxoacetamideindolyl compound class, to which N-(2-chlorobenzyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide belongs, demonstrates potent anticancer activity in patent disclosures. The class has been shown to possess cytotoxic and anti-angiogenic properties that are useful in treating various cancers [1]. While specific IC50 values for the target compound are not publicly available, a closely related analog in the same scaffold class—an N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative (compound 5r)—exhibited an IC50 of 10.56 ± 1.14 μM against HepG2 liver cancer cells, along with induction of caspase-8-dependent apoptosis [2]. This provides a class-level benchmark for the anticancer potential of the target compound.
| Evidence Dimension | In vitro antiproliferative activity against human cancer cell lines |
|---|---|
| Target Compound Data | Belongs to the 3-oxoacetamideindolyl class with patented anticancer activity; no specific IC50 publicly reported |
| Comparator Or Baseline | A closely related class member (compound 5r): IC50 = 10.56 ± 1.14 μM against HepG2 cells, and standard chemotherapeutics (e.g., temozolomide, carmustine) as clinical baselines [2] |
| Quantified Difference | Class-level benchmark: related class member achieves low micromolar IC50; target compound's specific value is uncharacterized but scaffold-consistent. |
| Conditions | HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines; MTT assay [2] |
Why This Matters
Establishes the target compound's structural class as one with validated anticancer potential, guiding procurement for oncology-focused research programs.
- [1] Chen, C.-T., Chen, S.-J., Hsu, M.-C., Hwang, D.-R., Li, W.-T., & Lin, C.-C. (2008). U.S. Patent No. 7,396,838. Use of 1H-indol-3-yl-2-oxoacetamide compounds. View Source
- [2] Hu, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. View Source
